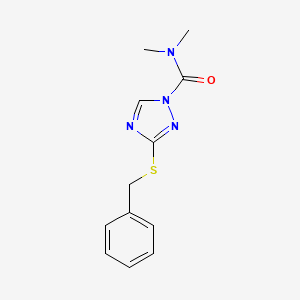![molecular formula C15H9F3N2O3S2 B10797180 2-[6-[3-(Trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797180.png)
2-[6-[3-(Trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-644 is a compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. It belongs to a class of compounds known for their activity against certain biological targets, making it a subject of interest in medicinal chemistry and related fields.
Preparation Methods
The synthesis of OSM-S-644 typically involves several steps, starting with the preparation of precursor compounds. Common synthetic routes include:
Modified Solid State Reaction: Reactive precursor compounds, such as amorphous oxides, hydroxides, or carbonates, are mixed by milling.
Precipitation Technique: Homogeneous solutions are dropped into a precipitation agent, followed by washing, drying, and calcination.
Combustion Synthesis: Precursors are converted during highly exothermic reactions into powders with unique properties.
Chemical Reactions Analysis
OSM-S-644 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
OSM-S-644 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological assays and studies due to its activity against certain biological targets.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases caused by specific pathogens.
Industry: It is used in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of OSM-S-644 involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include:
Signal Transduction Pathways: OSM-S-644 can influence various signaling pathways within cells, leading to changes in cellular functions.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
OSM-S-644 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
OSM-S-560: Known for its activity in biological assays.
OSM-S-556: Another compound with notable biological activity.
OSM-S-608: Recognized for its unique properties and applications.
These compounds share some similarities with OSM-S-644 but differ in their specific chemical structures and the extent of their activities.
Properties
Molecular Formula |
C15H9F3N2O3S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[6-[3-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9F3N2O3S2/c16-15(17,18)23-9-3-1-2-8(4-9)11-5-10-13(25-11)14(20-7-19-10)24-6-12(21)22/h1-5,7H,6H2,(H,21,22) |
InChI Key |
LVPPRPZWXKYNRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)




![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)
![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
![2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797186.png)
![2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
